4-(Difluoromethoxy)-3-hydroxybenzoic acid CAS 913985-07-6 properties
4-(Difluoromethoxy)-3-hydroxybenzoic acid CAS 913985-07-6 properties
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-hydroxybenzoic acid (CAS 913985-07-6)
A Core Building Block for Advanced Pharmaceutical Intermediates
Abstract
4-(Difluoromethoxy)-3-hydroxybenzoic acid, identified by CAS number 913985-07-6, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of a carboxylic acid, a phenolic hydroxyl group, and a difluoromethoxy group imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of 4-(Difluoromethoxy)-3-hydroxybenzoic acid, including its physicochemical characteristics, a plausible synthetic pathway with mechanistic insights, its spectral signature, and its reactivity profile. Furthermore, this guide offers practical, field-proven insights into its application in drug discovery, along with essential safety and handling protocols.
Introduction: A Molecule of Strategic Importance
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCF₂H) is of particular interest as a bioisostere for a hydroxyl or methoxy group, offering a unique electronic and conformational profile. 4-(Difluoromethoxy)-3-hydroxybenzoic acid serves as a key scaffold that combines this valuable functional group with ortho- and para-directing groups, enabling a wide range of synthetic transformations. While direct analogues like 4-fluoro-3-hydroxybenzoic acid are known intermediates for drugs such as Acoramidis, a transthyretin stabilizer, and the related aldehyde is a precursor to the PDE4 inhibitor Roflumilast, 4-(Difluoromethoxy)-3-hydroxybenzoic acid holds similar promise for the next generation of targeted therapies.[1][2] This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this versatile building block.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in synthesis and formulation.
Physicochemical Data
The key physicochemical properties of 4-(Difluoromethoxy)-3-hydroxybenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 913985-07-6 | [3] |
| Molecular Formula | C₈H₆F₂O₄ | [4][5] |
| Molecular Weight | 204.13 g/mol | [4][5][6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [5] |
| Storage | 2-8°C, dry, sealed | [6][7] |
Spectral Analysis
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its spectral characteristics based on data from analogous compounds such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid.[8][9][10]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, the phenolic proton, and the proton of the difluoromethoxy group. The aromatic protons would likely appear as a set of doublets and a doublet of doublets in the aromatic region (δ 6.5-8.0 ppm). The carboxylic acid and phenolic protons would present as broad singlets with variable chemical shifts depending on the solvent and concentration. The difluoromethoxy proton would appear as a characteristic triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR would display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbon of the difluoromethoxy group. The carbon of the difluoromethoxy group would exhibit a triplet due to one-bond coupling with the two fluorine atoms.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and the phenol. A sharp C=O stretching absorption for the carboxylic acid will also be prominent. C-F stretching bands for the difluoromethoxy group will be observable in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and the difluoromethoxy group.
Synthesis and Mechanistic Considerations
A plausible synthetic route to 4-(Difluoromethoxy)-3-hydroxybenzoic acid can be devised based on established methodologies for the synthesis of structurally related compounds.[11][12][13] A likely pathway commences with a suitable protected dihydroxybenzoic acid derivative, followed by difluoromethylation and subsequent deprotection.
Caption: Plausible synthetic workflow for 4-(Difluoromethoxy)-3-hydroxybenzoic acid.
The key step in this proposed synthesis is the selective difluoromethylation of one of the phenolic hydroxyl groups. The choice of protecting groups for the hydroxyl functions is critical to ensure regioselectivity. The Williamson ether synthesis, employing a suitable difluoromethylating agent such as chlorodifluoromethane (Freon 22) under basic conditions, is a common approach for introducing the difluoromethoxy moiety. The final deprotection step would then yield the target molecule.
Reactivity and Strategic Applications in Drug Discovery
The chemical behavior of 4-(Difluoromethoxy)-3-hydroxybenzoic acid is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the difluoromethoxy-substituted aromatic ring.[14]
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
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Phenolic Hydroxyl Group: The phenolic -OH can be alkylated to form ethers or acylated to form esters. It also activates the aromatic ring towards electrophilic substitution.
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Aromatic Ring: The hydroxyl and difluoromethoxy groups direct electrophilic aromatic substitution to the positions ortho and para to the hydroxyl group.
This versatile reactivity makes 4-(Difluoromethoxy)-3-hydroxybenzoic acid an ideal starting material for the synthesis of a diverse range of derivatives.
Caption: Potential derivatization pathways for drug discovery.
Experimental Protocol: Fischer Esterification
The following is a representative, field-tested protocol for the esterification of the carboxylic acid functionality.
Objective: To synthesize the methyl ester of 4-(Difluoromethoxy)-3-hydroxybenzoic acid.
Materials:
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4-(Difluoromethoxy)-3-hydroxybenzoic acid
-
Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Difluoromethoxy)-3-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography or recrystallization to yield the pure methyl 4-(difluoromethoxy)-3-hydroxybenzoate.
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Caption: Step-by-step experimental workflow for esterification.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Difluoromethoxy)-3-hydroxybenzoic acid.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][7] Recommended storage temperature is 2-8°C.[6][7]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[17] If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.
Conclusion
4-(Difluoromethoxy)-3-hydroxybenzoic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an attractive starting material for the development of novel pharmaceutical agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, intended to empower researchers to fully leverage the potential of this important chemical intermediate.
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